
4,5-Dimethyl-L-norleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-L-norleucine is an amino acid derivative with the molecular formula C8H17NO2 It is a modified form of L-norleucine, where two methyl groups are attached to the fourth and fifth carbon atoms of the norleucine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-L-norleucine typically involves the alkylation of L-norleucine. One common method is the use of methyl iodide in the presence of a strong base, such as sodium hydride, to introduce the methyl groups at the desired positions. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic processes. These methods are designed to be cost-effective and environmentally friendly, ensuring the compound can be produced in large quantities for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl-L-norleucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-L-norleucine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying amino acid metabolism and protein synthesis.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research where it may act as an inhibitor of certain metabolic pathways
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-L-norleucine involves its interaction with specific molecular targets and pathways. It is known to inhibit glutamine metabolism, which is crucial for the growth and proliferation of cancer cells . By blocking this pathway, the compound can induce cell death and reduce tumor growth. Additionally, it may modulate immune responses by affecting the activity of T-cells and other immune cells.
Comparación Con Compuestos Similares
Similar Compounds
Norleucine: An isomer of leucine with a similar structure but without the methyl groups.
Norvaline: An isomer of valine with similar biochemical properties.
Leucine: A branched-chain amino acid with a similar backbone but different side chain.
Uniqueness
4,5-Dimethyl-L-norleucine is unique due to the presence of two methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, alter its reactivity, and provide specific interactions with biological targets that are not observed with its unmodified counterparts .
Propiedades
Número CAS |
308807-11-6 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)6(3)4-7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m0/s1 |
Clave InChI |
VBGFCDFZIZPMLN-MLWJPKLSSA-N |
SMILES isomérico |
CC(C)C(C)C[C@@H](C(=O)O)N |
SMILES canónico |
CC(C)C(C)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


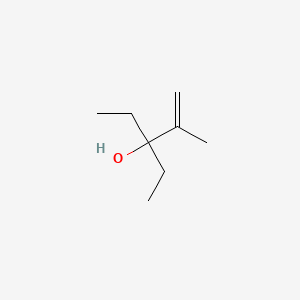
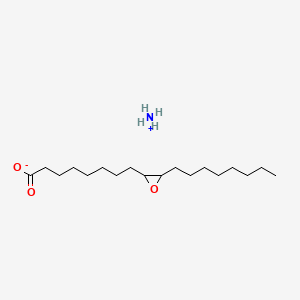
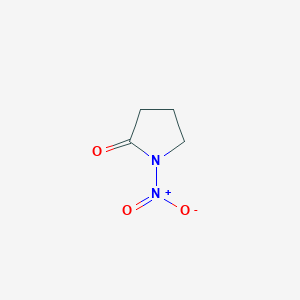
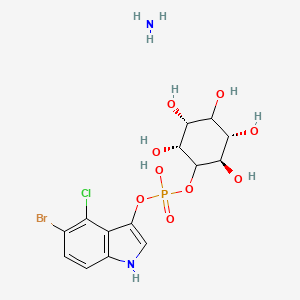


![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
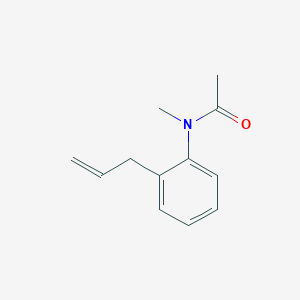
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)

